Vardenafil hydrochloride trihydrate
描述
Vardenafil hydrochloride trihydrate is the hydrochloride salt form of vardenafil, a benzenesulfonamide derivative and phosphodiesterase type 5 (PDE5) inhibitor with vasodilatory activity . It selectively inhibits PDE5, thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis . This inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, thereby prolonging penile erection .
Synthesis Analysis
The synthesis process of Vardenafil hydrochloride is carried out in 3 steps followed by crystallization and drying procedures . Despite its favorable solubility in aqueous solutions of low pH, Vardenafil HCl 3H2O is milled to achieve optimal homogeneity of drug product powder blends, especially for the lower dose strengths .
Molecular Structure Analysis
The crystal structure of Vardenafil hydrochloride trihydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .
Chemical Reactions Analysis
A comprehensive stability study of Vardenafil has been conducted . The study reveals that Vardenafil is prone to degrade in sunlight, thermal and hydrolysis, while stable in oxidation .
Physical And Chemical Properties Analysis
Vardenafil hydrochloride trihydrate has a molecular formula of C23H39ClN6O7S and a molecular weight of 579.1 g/mol . It is soluble in DMSO .
科学研究应用
1. Stability Study
- Application Summary: Vardenafil hydrochloride trihydrate (VR) was studied for its stability under various conditions using a Quality by Design (QbD) approach .
- Methods of Application: A dual gradient LC method was developed for quantification of VR and its degradant products. Critical factors like mobile phase composition and temperature were optimized .
- Results: The study reveals that VR is prone to degrade in sunlight, thermal and hydrolysis, while stable in oxidation. The developed LC method found sensitive, specific, robust with linearity ranging 10–35 μg/mL and correlation coefficient (R²) 0.9997 .
2. Enhancement of Dissolution Rate and Permeability
- Application Summary: The amorphous form of VR and its combinations with excipients were prepared to enhance its dissolution rate and permeability .
- Methods of Application: The amorphous form of VR was obtained as a result of the freeze-drying process. The impact of the modification on physicochemical properties was estimated by comparing amorphous mixtures of VR to their crystalline form .
- Results: The amorphous mixtures of VR increased its apparent solubility compared to the crystalline form. A nearly 1.3-fold increase of amorphous VR permeability through membranes simulating gastrointestinal epithelium was observed .
3. Pharmaceutical Secondary Standard
- Application Summary: Vardenafil hydrochloride trihydrate is used as a pharmaceutical secondary standard .
- Methods of Application: It is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses .
- Results: The results of these tests would vary depending on the specific application .
4. Bioactivity and Structure-Function Analysis
- Application Summary: Vardenafil hydrochloride trihydrate is used in bioactivity and structure-function analysis .
- Methods of Application: It is used in applications such as ELISA and SDS .
- Results: The results of these tests would vary depending on the specific application .
5. Treatment of Erectile Dysfunction
- Application Summary: Vardenafil hydrochloride trihydrate is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) and is used as an oral therapy for the treatment of erectile dysfunction .
- Methods of Application: During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum. PDE5 inhibitors, such as vardenafil, inhibit the degradation of cGMP and allow increased blood flow into the penis, resulting in an erection .
- Results: The FDA approved the use of vardenafil for the treatment of erectile dysfunction in 2003 .
6. Treatment of Pulmonary Arterial Hypertension
- Application Summary: The use of vardenafil as a monotherapy for the treatment of pulmonary arterial hypertension has been evaluated .
- Methods of Application: The exact methods of application would depend on the specific clinical trial or study .
- Results: The results of these tests would vary depending on the specific application .
7. Treatment of Premature Ejaculation
- Application Summary: Vardenafil hydrochloride trihydrate has been studied for its potential use in the treatment of premature ejaculation .
- Methods of Application: The exact methods of application would depend on the specific clinical trial or study .
- Results: The results of these tests would vary depending on the specific application .
8. Treatment of Lower Urinary Tract Symptoms
- Application Summary: Vardenafil hydrochloride trihydrate has been evaluated for its potential use in the treatment of lower urinary tract symptoms .
- Methods of Application: The exact methods of application would depend on the specific clinical trial or study .
- Results: The results of these tests would vary depending on the specific application .
安全和危害
未来方向
属性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCDRHDULQYRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954704 | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vardenafil hydrochloride trihydrate | |
CAS RN |
330808-88-3 | |
Record name | Vardenafil hydrochloride trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330808883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vardenafil Hydrochloride Trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VARDENAFIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8S2CU0TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。